2,2,2-Trifluoroethanesulfonic acid is a fluorinated sulfonic acid with the chemical formula . It is characterized by the presence of three fluorine atoms attached to the ethyl group, making it a highly polar and acidic compound. This compound is known for its strong acidity, comparable to other well-known sulfonic acids such as trifluoromethanesulfonic acid. Its molecular weight is approximately 188.10 g/mol, and it appears as a colorless to light yellow liquid at room temperature .
TFSA is a corrosive and irritating compound. It can cause severe skin burns, eye damage, and respiratory problems upon contact or inhalation. Due to its strong acidity, it can also react with many materials.
The synthesis of 2,2,2-trifluoroethanesulfonic acid typically involves the reaction of 2,2,2-trifluoroethyl halides with thiolate ions. This method allows for the introduction of the sulfonate group onto the trifluoroethyl backbone. Various synthetic routes have been explored in the literature, including:
Due to its strong acidic nature and unique chemical properties, 2,2,2-trifluoroethanesulfonic acid finds applications in:
Interaction studies involving 2,2,2-trifluoroethanesulfonic acid have primarily focused on its reactivity with different nucleophiles and electrophiles in organic synthesis. The compound's strong acidity allows it to facilitate various chemical transformations efficiently. Additionally, its interactions with biological molecules are an area of ongoing research, particularly concerning how fluorinated compounds interact with enzymes and receptors in biological systems .
Several compounds share structural characteristics with 2,2,2-trifluoroethanesulfonic acid. These include:
Compound Name | Formula | Unique Features |
---|---|---|
Trifluoromethanesulfonic acid | One fluorine group; stronger acidity than trifluoroethanesulfonic acid | |
Ethanesulfonic acid | No fluorination; less acidic than trifluoro derivatives | |
1-Fluoropropanesulfonic acid | One fluorine; similar reactivity but different stability |
Uniqueness: The presence of three fluorine atoms in 2,2,2-trifluoroethanesulfonic acid significantly enhances its acidity and alters its reactivity compared to non-fluorinated or differently fluorinated sulfonic acids. This characteristic makes it particularly valuable in synthetic applications where strong acidity is required.
2,2,2-Trifluoroethanesulfonic acid possesses the molecular formula C₂H₃F₃O₃S with a molecular weight of 164.1 grams per mole [1]. The compound is catalogued under Chemical Abstracts Service number 1827-97-0 and maintains the MDL number MFCD28515421 [1]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2,2,2-trifluoroethanesulfonic acid, reflecting its structural composition of a trifluoromethyl group attached to an ethyl chain bearing a sulfonic acid functional group [2].
The molecular composition analysis reveals a compact structure containing two carbon atoms, three hydrogen atoms, three fluorine atoms, three oxygen atoms, and one sulfur atom [1]. The molecular weight of 164.1 grams per mole represents a significant mass contribution from the three fluorine atoms, which collectively contribute approximately 57 atomic mass units to the overall molecular mass [1]. The presence of the sulfonic acid group adds substantial mass through the sulfur-oxygen bonds, with the sulfur atom contributing 32 atomic mass units and the three oxygen atoms contributing 48 atomic mass units [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂H₃F₃O₃S | [1] |
Molecular Weight | 164.1 g/mol | [1] |
Chemical Abstracts Service Number | 1827-97-0 | [1] |
MDL Number | MFCD28515421 | [1] |
International Chemical Identifier Key | WPCDGJSXTKKAAY-UHFFFAOYSA-N | [2] |
Simplified Molecular Input Line Entry System | C(C(F)(F)F)S(=O)(=O)O | [2] |
The molecular structure of 2,2,2-trifluoroethanesulfonic acid features a central ethyl backbone with a trifluoromethyl group at one terminus and a sulfonic acid group at the opposite end . Quantum chemical calculations using density functional theory have been employed to predict the most stable geometry and conformation of structurally related trifluoroethyl compounds [4]. The conformational analysis reveals that the molecule adopts a preferred spatial arrangement that minimizes steric hindrance between the bulky trifluoromethyl group and the sulfonic acid moiety [5].
Gas phase structure studies indicate that sulfonic acids containing trifluoromethyl groups exhibit non-equivalent oxygen environments due to the asymmetric nature of the sulfonic acid functional group [6]. The molecular geometry approximates Cs symmetry, with the sulfonic acid hydrogen creating an asymmetric environment among the three oxygen atoms attached to sulfur [6]. Conformational investigations of related trifluoroacetyl compounds demonstrate that molecules containing CF₃ groups prefer conformations that maximize the separation between electronegative fluorine atoms and other electron-rich regions [5].
The ethyl chain connecting the trifluoromethyl and sulfonic acid groups can adopt various rotational conformations around the carbon-carbon and carbon-sulfur bonds [5]. Computational studies suggest that the most stable conformation positions the trifluoromethyl group in a staggered arrangement relative to the sulfonic acid group, minimizing electrostatic repulsion between the electronegative fluorine atoms and the oxygen atoms [5]. The molecular flexibility is limited by the strong electron-withdrawing effects of both the trifluoromethyl group and the sulfonic acid functionality .
Limited crystallographic data exists specifically for 2,2,2-trifluoroethanesulfonic acid in the published literature [7]. However, related trifluoroethyl compounds have been subjected to extensive crystallographic analysis using X-ray diffraction techniques [8]. Studies on 2,2,2-trifluoroethanol demonstrate that trifluoroethyl-containing compounds exhibit rich structural phase behavior with multiple crystalline forms possible under varying temperature and pressure conditions [8].
The crystallographic analysis of related fluorinated sulfonic acids reveals that these compounds typically crystallize in monoclinic or orthorhombic space groups [7]. X-ray diffraction patterns of trifluoromethanesulfonic acid-containing systems show characteristic peaks corresponding to the organized arrangement of sulfonic acid groups and fluorinated alkyl chains [7]. The crystal structures of fluorinated sulfonic acids are dominated by hydrogen bonding networks involving the sulfonic acid protons and oxygen atoms [9].
2,2,2-Trifluoroethanesulfonic acid readily forms a solid hydrate under ambient conditions, as noted in commercial specifications [1]. This hydration tendency suggests that water molecules can be incorporated into the crystal lattice through hydrogen bonding interactions with the sulfonic acid group [1]. The formation of hydrated crystalline forms is common among strong organic acids and reflects the high affinity of the sulfonic acid functionality for water molecules [1].
The structural comparison between 2,2,2-trifluoroethanesulfonic acid and trifluoromethanesulfonic acid reveals significant differences in molecular architecture and properties [10]. Trifluoromethanesulfonic acid possesses the molecular formula CHF₃O₃S with a molecular weight of 150.1 grams per mole, making it 14 atomic mass units lighter than its ethyl analog [11] [12]. The fundamental structural difference lies in the carbon chain length, with trifluoromethanesulfonic acid containing a single carbon methyl group compared to the two-carbon ethyl chain in 2,2,2-trifluoroethanesulfonic acid [1] [12].
The physical properties demonstrate marked differences between these structurally related compounds [1] [12]. Trifluoromethanesulfonic acid exhibits a melting point of -40 degrees Celsius and a boiling point of 162 degrees Celsius at atmospheric pressure [12]. In contrast, 2,2,2-trifluoroethanesulfonic acid shows a substantially higher melting point of 50-52 degrees Celsius but a lower boiling point of 108-110 degrees Celsius under reduced pressure conditions [1]. The density of trifluoromethanesulfonic acid reaches 1.696 grams per cubic centimeter, significantly higher than the 1.52-1.61 grams per cubic centimeter range observed for 2,2,2-trifluoroethanesulfonic acid [1] [12].
Property | 2,2,2-Trifluoroethanesulfonic Acid | Trifluoromethanesulfonic Acid | Difference |
---|---|---|---|
Molecular Formula | C₂H₃F₃O₃S | CHF₃O₃S | Additional CH₂ group |
Molecular Weight (g/mol) | 164.1 | 150.1 | +14 mass units |
Melting Point (°C) | 50-52 | -40 | +90°C higher |
Boiling Point (°C) | 108-110 (1.5 mmHg) | 162 (760 mmHg) | Lower under vacuum |
Density (g/cm³) | 1.52-1.61 | 1.696 | Lower density |
Acid Strength | Strong acid | Superacid (pKa ≈ -14.7) | Slightly weaker |
The acid strength comparison reveals that while both compounds function as strong acids, trifluoromethanesulfonic acid demonstrates superior acidity with a pKa value of approximately -14.7, qualifying it as a superacid [11] [13]. The longer ethyl chain in 2,2,2-trifluoroethanesulfonic acid appears to slightly diminish the acid strength compared to the more compact methyl analog [10] [13]. Conductivity studies of trifluoromethanesulfonic acid in various solvents confirm its exceptional proton-donating ability, which may be partially attenuated in the ethyl derivative due to the additional methylene spacer group [10].
The electronic structure of 2,2,2-trifluoroethanesulfonic acid is dominated by the highly electronegative fluorine substituents and the electron-withdrawing sulfonic acid group [14]. Density functional theory calculations on related trifluoroethyl compounds reveal that the three fluorine atoms create a strong electron-withdrawing effect that significantly influences the electronic distribution throughout the molecule [4]. The carbon-fluorine bonds exhibit lengths of approximately 1.33-1.35 Angstroms, characteristic of strong covalent bonds between carbon and the highly electronegative fluorine atoms [6].
The sulfonic acid portion of the molecule displays typical sulfur-oxygen bond characteristics with sulfur-oxygen single bonds measuring approximately 1.56-1.58 Angstroms and sulfur-oxygen double bonds of 1.42-1.44 Angstroms [6]. Gas phase electron diffraction studies of related trifluoromethanesulfonic acid indicate that the sulfur-oxygen bond lengths are 155.7 picometers for single bonds and 141.7 picometers for double bonds [6]. The bond angles within the sulfonic acid group approximate 119-121 degrees for oxygen-sulfur-oxygen interactions, reflecting the tetrahedral geometry around the sulfur center [6].
The electronic distribution analysis reveals significant charge polarization within the molecule due to the presence of multiple electronegative atoms [15]. The trifluoromethyl group creates a substantial dipole moment estimated between 2.8-3.2 Debye units, contributing to the overall molecular polarity . The fluorine atoms bear partial negative charges while the carbon atoms in the trifluoromethyl group carry partial positive charges due to the electron-withdrawing effect [14]. The sulfonic acid group further enhances molecular polarity through the highly polar sulfur-oxygen bonds and the ionizable hydrogen atom [16].